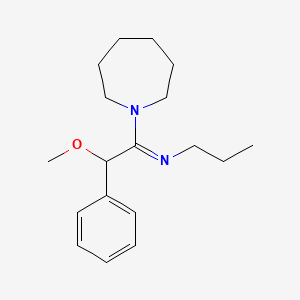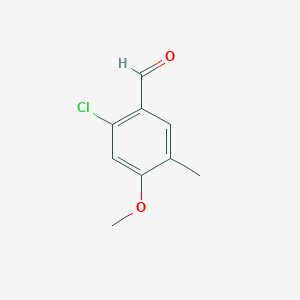
Benzothiazole, 2-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 2-(2-chloroethyl)- is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-(2-chloroethyl)- typically involves the acetylation of 2-amino benzothiazole derivatives. One common method is the reaction of 2-amino benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in chloroform . This reaction yields N-(1,3-benzothiazole-2-yl)-2-chloroacetamide, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for Benzothiazole, 2-(2-chloroethyl)- often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Benzothiazole, 2-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
Benzothiazole, 2-(2-chloroethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzothiazole, 2-(2-chloroethyl)- involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Amino Benzothiazole: A precursor in the synthesis of Benzothiazole, 2-(2-chloroethyl)-.
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Studied for its anticancer properties.
Uniqueness
Benzothiazole, 2-(2-chloroethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chloroethyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H8ClNS |
|---|---|
分子量 |
197.69 g/mol |
IUPAC名 |
2-(2-chloroethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2 |
InChIキー |
OZAPVWSAWIUVSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)



